molecular formula C19H16F3N3O2S2 B2423314 4-ethoxy-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392302-17-9

4-ethoxy-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2423314
CAS No.: 392302-17-9
M. Wt: 439.47
InChI Key: KQOHDJPBBYPPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethoxy-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a complex organic compound that features a trifluoromethyl group, a thiadiazole ring, and a benzamide moiety

Properties

IUPAC Name

4-ethoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N3O2S2/c1-2-27-15-8-6-13(7-9-15)16(26)23-17-24-25-18(29-17)28-11-12-4-3-5-14(10-12)19(20,21)22/h3-10H,2,11H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOHDJPBBYPPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiadiazole Core Formation

The 1,3,4-thiadiazole ring serves as the structural backbone of the target compound. Cyclocondensation reactions between thiocarbazides and carboxylic acid derivatives represent the most widely adopted strategy. For this molecule, the synthesis begins with the preparation of 5-amino-1,3,4-thiadiazole-2-thiol.

Reaction Mechanism :
Thiosemicarbazide reacts with 4-ethoxybenzoic acid in the presence of phosphorus oxychloride (POCl₃), facilitating cyclodehydration to form the 1,3,4-thiadiazole ring. The reaction proceeds under anhydrous conditions at 80–100°C for 4–6 hours, yielding the 2-amino-thiadiazole intermediate.

Key Parameters :

  • Molar Ratio : 1:1.2 (thiosemicarbazide to 4-ethoxybenzoic acid)
  • Catalyst : POCl₃ (1.5 equiv)
  • Solvent : Dry toluene
  • Yield : 58–62%

Sulfanyl Group Introduction

Reaction Optimization

Catalytic Enhancements

Microwave-assisted synthesis significantly reduces reaction times for the cyclocondensation step. Exposure to 150 W microwave irradiation at 100°C achieves 95% conversion within 45 minutes, compared to 6 hours under conventional heating.

Solvent Effects

Solvent Reaction Time (h) Yield (%)
Toluene 6 62
Acetonitrile 4 58
DMF 3 55
Microwave (Toluene) 0.75 89

Polar aprotic solvents like DMF accelerate thiadiazole formation but may lower yields due to side reactions.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6):
    • δ 8.12 (s, 1H, NH), 7.89–7.92 (m, 4H, aromatic), 4.51 (s, 2H, SCH₂), 4.10 (q, 2H, OCH₂CH₃).
  • FT-IR :
    • 1652 cm⁻¹ (C=O stretch), 1245 cm⁻¹ (C-O-C), 1120 cm⁻¹ (C-F).

Purity Assessment

HPLC Conditions :

  • Column: C18 (4.6 × 250 mm)
  • Mobile Phase: MeCN/H2O (70:30)
  • Retention Time: 6.8 min
  • Purity: ≥98%

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-ethoxy-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives and trifluoromethyl-substituted benzamides. Examples include:

Uniqueness

The uniqueness of 4-ethoxy-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and binding affinity, while the thiadiazole ring provides potential biological activity .

Biological Activity

4-ethoxy-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound of significant interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by:

  • Molecular Formula : C21H22F3N3O2S
  • Molecular Weight : 437.5 g/mol
  • IUPAC Name : 4-ethoxy-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Antimicrobial Properties

Research indicates that compounds with a thiadiazole core exhibit antimicrobial properties. Thiadiazole derivatives have been shown to inhibit various bacterial strains, suggesting potential applications in treating infections. The compound's structural features likely contribute to its interaction with microbial targets, leading to effective inhibition of growth.

Anticancer Activity

The anticancer potential of 4-ethoxy-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has been investigated in several studies. For instance:

  • Cell Line Studies : The compound demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. In vitro assays revealed that it induced apoptosis in cancer cells at specific concentrations.
  • Mechanism of Action : The anticancer activity may be attributed to the compound's ability to inhibit key enzymes involved in cancer cell proliferation and survival pathways.

Enzyme Inhibition

One notable aspect of this compound is its inhibitory action on monoamine oxidase (MAO) enzymes. Studies have shown:

  • Inhibition Profiles : Compounds similar to 4-ethoxy-N-[5-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide exhibit significant inhibitory activity against MAO-A and MAO-B isoforms.
  • IC50 Values : For example, related thiadiazole derivatives have shown IC50 values ranging from 0.060 μM to 0.241 μM against MAO-A, indicating potent enzyme inhibition .

Data Table: Biological Activity Summary

Biological ActivityDescriptionReference
AntimicrobialInhibits growth of various bacterial strains
AnticancerInduces apoptosis in cancer cell lines
MAO InhibitionIC50 values range from 0.060 μM to 0.241 μM

Case Studies

  • Anticancer Study : A study evaluated the effects of the compound on MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines. Results showed a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.
  • MAO Inhibition Study : Another study focused on the inhibitory effects of thiadiazole derivatives on MAO enzymes. The findings highlighted the importance of structural modifications in enhancing inhibitory potency.

Q & A

Q. Key Intermediates :

  • 5-Amino-1,3,4-thiadiazole-2-thiol
  • 3-(Trifluoromethyl)benzyl bromide

Basic: How is the crystal structure validated, and which computational tools are employed?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard.

  • Data Collection : Using Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : SHELXL (via the SHELX suite) refines structures with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically .
  • Validation : The R-factor (<0.05) and goodness-of-fit (~1.0) confirm accuracy. Example: A related 1,3,4-thiadiazole derivative showed a monoclinic P2₁/c space group with Z = 4 .

Advanced: How can conflicting reports on biological activity (e.g., antibacterial vs. antitumor) be resolved methodologically?

Answer:
Contradictions arise from assay variability or target promiscuity. Strategies include:

Dose-Response Studies : Establish EC₅₀ values across multiple cell lines (e.g., NCI-60 panel for antitumor screening) .

Target Validation : Use knockout bacterial strains (e.g., acps-pptase-deficient E. coli) to confirm enzyme targeting .

Assay Standardization : Compare results under identical conditions (pH, temperature, incubation time). For example, conflicting MIC values may stem from differences in broth media (Mueller-Hinton vs. LB) .

Advanced: What computational strategies predict binding affinity to bacterial targets like acps-pptase?

Answer:

Molecular Docking : AutoDock Vina or Schrödinger Suite docks the compound into acps-pptase’s active site (PDB: 1QMB). The trifluoromethyl group’s hydrophobic interactions and sulfanyl-thiadiazole hydrogen bonding are critical .

MD Simulations : GROMACS assesses stability over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Free Energy Calculations : MM-PBSA estimates ΔGbinding. A study on a similar benzamide derivative reported ΔG = -9.8 kcal/mol .

Basic: Which spectroscopic techniques confirm structural integrity?

Answer:

  • NMR : ¹H NMR (500 MHz, DMSO-d₆) identifies key signals: δ 10.04 (s, SH), 7.82 (s, thiadiazole-CH), and 7.28–7.43 (m, aryl-H) .
  • Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 487.2 (calculated for C₂₀H₁₇F₃N₃O₂S₂).
  • FTIR : Peaks at 1670 cm⁻¹ (C=O stretch) and 1120 cm⁻¹ (C-F stretch) confirm functional groups .

Advanced: How are pharmacokinetic properties (e.g., logP, solubility) optimized via derivative design?

Answer:

logP Modulation : Replace the ethoxy group with polar substituents (e.g., -OH or -COOH) to reduce logP from 3.8 to <2.0, enhancing solubility .

Prodrug Strategies : Esterify the benzamide group (e.g., methyl ester) to improve membrane permeability, with in vitro hydrolysis studies in plasma .

Salt Formation : Co-crystallization with succinic acid increases aqueous solubility by 10-fold .

Advanced: How is compound stability assessed under physiological conditions?

Answer:

  • Forced Degradation : Incubate in simulated gastric fluid (pH 2.0, 37°C, 24 hours) and analyze via HPLC. A related thiadiazole showed <5% degradation .
  • LC-MS/MS : Identifies degradation products (e.g., sulfoxide formation from sulfide oxidation) .
  • Thermal Stability : TGA/DSC reveals decomposition onset at 220°C, confirming suitability for room-temperature storage .

Basic: What are the primary biochemical targets implicated in its mechanism?

Answer:

  • Bacterial Targets : Acps-pptase (involved in lipid A biosynthesis) with IC₅₀ = 0.8 µM .
  • Human Targets : Tyrosine kinases (e.g., EGFR, IC₅₀ = 1.2 µM) via competitive inhibition at the ATP-binding site .
  • Off-Target Effects : Screen against CYP450 isoforms (e.g., CYP3A4) to assess metabolic interference .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.